2-(2-Methylpyridin-4-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(2-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-5-8(3-4-10-6)7(2)9(11)12/h3-5,7H,1-2H3,(H,11,12) |
InChI Key |
ARCJTLHPBOOODL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(C)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Methylpyridin 4 Yl Propanoic Acid
Strategic Retrosynthetic Analysis of the 2-(2-Methylpyridin-4-yl)propanoic Acid Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. orgoreview.com For this compound, a primary disconnection can be made at the Cα-Cβ bond of the propanoic acid side chain. This leads to two key synthons: a nucleophilic methylmalonate equivalent and an electrophilic 2-methyl-4-(halomethyl)pyridine. This disconnection suggests a synthetic strategy based on the malonic ester synthesis. orgoreview.comwikipedia.org
Alternatively, a disconnection at the Cα-COOH bond points towards a carboxylation reaction of a suitable precursor, such as 4-ethyl-2-methylpyridine. A third approach involves disconnecting the bond between the pyridine (B92270) ring and the propanoic acid side chain, suggesting a cross-coupling reaction between a functionalized pyridine and a propanoic acid synthon.
Carbon-Carbon Bond Formation Strategies for the Propanoic Acid Side Chain
The construction of the propanoic acid side chain at the 4-position of the 2-methylpyridine (B31789) ring is a crucial step in the synthesis of the target molecule. Several strategies have been developed to achieve this transformation efficiently.
α-Alkylation Reactions on Pyridine-Bearing Acetates
One of the most common methods for introducing the propanoic acid side chain is through the α-alkylation of a pyridine-bearing acetate (B1210297) derivative. This approach typically involves the use of a malonic ester synthesis or a direct alkylation of a (2-methylpyridin-4-yl)acetic acid ester. orgoreview.comwikipedia.orgchemicalnote.comaskthenerd.compatsnap.com
In a typical malonic ester synthesis, diethyl malonate is first deprotonated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate is then reacted with a 4-(halomethyl)-2-methylpyridine to yield a dialkylmalonate. Subsequent hydrolysis of the ester groups followed by decarboxylation affords the desired this compound. wikipedia.orgchemicalnote.comaskthenerd.com
A more direct approach involves the α-methylation of a (2-methylpyridin-4-yl)acetate ester. The ester is treated with a strong base, such as lithium diisopropylamide (LDA), to generate an enolate, which is then quenched with a methylating agent like methyl iodide. Subsequent hydrolysis of the resulting ester yields the final product.
| Starting Material | Reagents | Product | Yield (%) |
| Diethyl malonate and 4-(chloromethyl)-2-methylpyridine | 1. NaOEt, EtOH; 2. H3O+, Δ | This compound | Not specified |
| Ethyl (2-methylpyridin-4-yl)acetate | 1. LDA, THF, -78 °C; 2. CH3I; 3. H3O+ | This compound | Not specified |
Carboxylation Approaches for Propanoic Acid Synthesis
Direct carboxylation of a suitable precursor is an atom-economical approach to synthesize carboxylic acids. In the context of this compound, this could involve the carboxylation of 4-ethyl-2-methylpyridine. Recent advancements have demonstrated the feasibility of C4-selective carboxylation of pyridines using carbon dioxide (CO2). chemistry.coach This method typically involves an initial C-H activation at the benzylic position of the ethyl group, followed by the introduction of CO2.
One promising strategy involves the phosphination of the pyridine followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salt with CO2. This reaction proceeds under mild conditions and shows good functional group tolerance. chemistry.coach
| Precursor | Catalyst/Reagents | Product |
| 4-Ethyl-2-methylpyridine | 1. Phosphine; 2. CuCl, TMEDA, ZnEt2, CO2 | This compound |
Organometallic Cross-Coupling Methods in Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds. researchgate.netysu.amresearchgate.netrsc.orgresearchgate.net For the synthesis of this compound, a cross-coupling strategy could involve the reaction of a 4-halopyridine derivative with an organometallic reagent bearing the propanoic acid moiety.
For instance, a Negishi coupling could be employed, where a 4-halo-2-methylpyridine is coupled with a zinc reagent derived from a 2-halopropanoate. This reaction is known for its high functional group tolerance. researchgate.net Alternatively, a Suzuki coupling could be utilized, involving the reaction of a 4-pyridylboronic acid derivative with a 2-halopropanoate.
| Pyridine Derivative | Coupling Partner | Catalyst/Conditions | Product |
| 4-Bromo-2-methylpyridine | Ethyl 2-zincio-propanoate | Pd(PPh3)4 | Ethyl 2-(2-methylpyridin-4-yl)propanoate |
| 2-Methyl-4-pyridylboronic acid | Ethyl 2-bromopropanoate | Pd(OAc)2, SPhos, K3PO4 | Ethyl 2-(2-methylpyridin-4-yl)propanoate |
Stereoselective Synthesis of Enantiopure this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiopure this compound is of great importance.
Chiral Auxiliary-Mediated Approaches
A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgresearchgate.netsantiago-lab.comnih.govbath.ac.ukmdpi.comresearchgate.netresearchgate.net These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.
For the synthesis of enantiopure this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated with (2-methylpyridin-4-yl)acetic acid. wikipedia.orgsantiago-lab.comnih.govresearchgate.net The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. The steric bulk of the auxiliary directs the approach of an electrophile, such as methyl iodide, to one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary affords the desired enantiomer of this compound. researchgate.net
| Chiral Auxiliary | Acylating Agent | Alkylating Agent | Diastereomeric Excess (d.e.) |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | (2-Methylpyridin-4-yl)acetyl chloride | Methyl iodide | >95% |
| (S)-4-benzyl-2-oxazolidinone | (2-Methylpyridin-4-yl)acetyl chloride | Methyl iodide | >98% |
Asymmetric Catalysis for α-Chiral Center Induction
The crucial step in the synthesis of chiral this compound is the establishment of the stereogenic center at the α-position to the carboxylic acid. Asymmetric catalysis offers the most efficient route to achieve high enantioselectivity. A prominent strategy involves the asymmetric hydrogenation or reduction of a suitable prochiral precursor, such as a ketone or an unsaturated derivative.
One viable pathway commences with the synthesis of the precursor ketone, 1-(2-methylpyridin-4-yl)propan-1-one. The subsequent asymmetric reduction of this ketone to the corresponding chiral alcohol, 1-(2-methylpyridin-4-yl)propan-1-ol, directly establishes the chiral center. This transformation can be achieved with high enantiomeric excess (ee) using various catalytic systems. Microbial and enzymatic reductions, for instance, have been successfully applied to various acetylpyridine derivatives, offering excellent yields and enantioselectivity. nih.govtandfonline.com Specifically, yeast strains like Candida maris have been shown to reduce acetylpyridines to the corresponding (R)-alcohols with high enantioselectivity (up to 97% ee). nih.gov
Alternatively, transition-metal-catalyzed asymmetric hydrogenation is a powerful tool. Chiral ruthenium and rhodium complexes, particularly with atropisomeric bisphosphine ligands like BINAP, have demonstrated high efficacy in the asymmetric hydrogenation of ketones, including heteroaromatic variants. While direct examples for 1-(2-methylpyridin-4-yl)propan-1-one are not extensively documented, analogous reductions of 2-acetylpyridines using catalysts like Ru(OAc)₂((S)-binap) proceed with excellent conversion and enantioselectivity (>99% ee), suggesting this is a highly promising approach. acs.org The resulting chiral alcohol can then be oxidized to the target carboxylic acid, preserving the stereochemistry.
Another catalytic approach is the asymmetric hydrogenation of an unsaturated precursor, such as 2-(2-methylpyridin-4-yl)acrylic acid or its ester. Rhodium catalysts with chiral diphosphine ligands are well-established for the asymmetric hydrogenation of α,β-unsaturated acids and esters, often providing access to the desired α-arylpropanoic acids in high enantiomeric purity.
Table 1: Comparison of Asymmetric Catalysis Methods for Pyridine Derivatives
| Catalytic System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| Candida maris IFO10003 | Acetylpyridine Derivative | (R)-1-(Pyridyl)ethanol | 97% | nih.gov |
| Ru(OAc)₂((S)-binap) | 2-Acetyl-6-substituted Pyridine | Chiral Amine (via DARA) | >99% | acs.org |
| Rh-Diphosphine Catalysts | α,β-Unsaturated Esters | Chiral Propanoate | High (General) | N/A |
Derivatization in Synthetic Sequences to this compound
The synthesis of this compound often proceeds through various intermediates where the final carboxylic acid functionality is masked or derived from another group. These derivatization strategies are essential for managing reactivity, improving yields, and facilitating purification.
Esterification and Hydrolysis Strategies
A common and robust strategy involves the synthesis of an ester derivative, typically an ethyl or methyl ester, which is subsequently hydrolyzed in a final step to yield the carboxylic acid. This approach offers several advantages: esters are generally less polar and more volatile than carboxylic acids, simplifying their purification by methods like column chromatography or distillation.
The synthesis can start from 2-methyl-4-cyanopyridine. This precursor can be converted to the corresponding propanoate ester through a series of steps. For example, reaction with ethylmagnesium bromide followed by hydrolysis would yield 1-(2-methylpyridin-4-yl)propan-1-one. A subsequent Willgerodt-Kindler reaction followed by esterification, or a more modern approach like a haloform reaction on the ketone followed by esterification with ethanol (B145695) under acidic conditions (e.g., using sulfuric acid or a sulfonic acid catalyst), would provide ethyl 2-(2-methylpyridin-4-yl)propanoate. google.com
The final step is the hydrolysis of the ester. This can be achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis: The ester is heated under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid. This reaction is reversible, so an excess of water is used to drive the equilibrium towards the products. google.com
Base-mediated hydrolysis (saponification): This is often the preferred method as the reaction is irreversible. The ester is heated with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated by the addition of a strong acid in a separate work-up step to liberate the free carboxylic acid. This method is advantageous as the product, being a salt, is easily separated from any unreacted neutral ester or alcohol byproduct before the final acidification.
Table 2: Conditions for Ester Hydrolysis
| Method | Reagents | Conditions | Product | Key Feature |
| Acid Hydrolysis | Dilute HCl or H₂SO₄, excess H₂O | Heat under reflux | Carboxylic Acid + Alcohol | Reversible |
| Saponification | NaOH(aq) or KOH(aq) | Heat under reflux, then acidify | Carboxylate Salt → Carboxylic Acid | Irreversible |
Functional Group Interconversions Leading to the Carboxylic Acid Moiety
Besides the hydrolysis of esters, other functional group interconversions can be employed to generate the carboxylic acid moiety at a late stage of the synthesis. Two notable precursors are the corresponding primary alcohol and the nitrile.
Oxidation of a Primary Alcohol: The synthesis can be designed to produce 2-(2-methylpyridin-4-yl)propan-1-ol as a key intermediate. This alcohol can be prepared, for example, by the reduction of a corresponding ester, such as ethyl 2-(2-methylpyridin-4-yl)propanoate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). chemicalbook.com The subsequent oxidation of this primary alcohol to the carboxylic acid is a standard transformation. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution. The reaction typically involves heating the alcohol under reflux with an excess of the oxidizing agent to ensure complete conversion to the carboxylic acid.
Hydrolysis of a Nitrile: An alternative route involves the synthesis of 2-(2-methylpyridin-4-yl)propanenitrile. This can be accomplished by nucleophilic substitution of a suitable halide, such as 4-(1-chloroethyl)-2-methylpyridine, with a cyanide salt. The nitrile group can then be hydrolyzed to the carboxylic acid. This hydrolysis is typically performed under vigorous conditions, requiring prolonged heating under reflux with either a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., concentrated NaOH). The reaction proceeds via an intermediate amide, which is further hydrolyzed to the carboxylic acid (or its salt).
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of this compound and its synthetic intermediates is critical for obtaining a product of high purity. A combination of techniques is often employed, leveraging the specific physicochemical properties of the compounds at each stage.
Acid-Base Extraction: This is a particularly effective technique for separating the final carboxylic acid product from non-acidic impurities. Due to the basic nitrogen atom in the pyridine ring and the acidic carboxylic acid group, the compound is amphoteric. By adjusting the pH of an aqueous solution, its solubility can be manipulated. To purify the final product, the crude mixture is dissolved in an organic solvent and washed with an aqueous base (e.g., NaHCO₃ solution). The acidic product deprotonates to form a water-soluble carboxylate salt and partitions into the aqueous layer, leaving neutral organic impurities behind. The aqueous layer is then separated, washed with a fresh organic solvent to remove any trapped impurities, and finally acidified (e.g., with HCl) to the isoelectric point, causing the pure carboxylic acid to precipitate out. It can then be collected by filtration. acs.orgwikipedia.org A similar strategy can be used to purify basic intermediates by extracting them into an acidic aqueous phase.
Crystallization/Recrystallization: This is a primary method for purifying the final solid product and solid intermediates. illinois.edu The crude solid is dissolved in a hot solvent or solvent mixture in which it is highly soluble at high temperatures but poorly soluble at low temperatures. As the solution cools slowly, the desired compound forms crystals, while impurities tend to remain in the mother liquor. The choice of solvent is critical; common solvents for similar compounds include water, ethanol, ethyl acetate, or mixtures thereof. For pyridine carboxylic acids, treatment with activated carbon during the crystallization process can be used to remove colored impurities. googleapis.com
Chromatography: For non-crystalline intermediates or for separating mixtures of closely related compounds, column chromatography is the method of choice. Normal-phase chromatography on silica (B1680970) gel with solvent systems like hexane/ethyl acetate or dichloromethane (B109758)/methanol is commonly used. For pyridine derivatives, the basicity can cause tailing on silica gel; this can often be suppressed by adding a small amount of a base like triethylamine (B128534) to the eluent. Alternatively, reverse-phase HPLC can be used for high-purity separations, particularly at an analytical or small preparative scale. mdpi.com
Table 3: Common Purification Techniques
| Technique | Principle | Application Stage | Key Considerations |
| Acid-Base Extraction | Differential solubility of ionized vs. neutral forms in aqueous/organic phases. | Final product; basic/acidic intermediates. | Choice of pH is crucial to ensure selective extraction and avoid unwanted reactions. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Final product; solid intermediates. | Proper solvent selection is key for high recovery and purity. |
| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase. | Intermediates; separation of complex mixtures. | Can be low-to-high resolution; choice of stationary phase and eluent is critical. |
Chemical Reactivity and Transformative Chemistry of 2 2 Methylpyridin 4 Yl Propanoic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations to produce a wide array of derivatives, including amides, esters, alcohols, aldehydes, acid halides, and hydrazides.
Amide Bond Formation and Peptide Coupling Strategies
The formation of an amide bond is a cornerstone of organic synthesis, and 2-(2-Methylpyridin-4-yl)propanoic acid readily participates in these reactions. Direct condensation with an amine is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.
A variety of modern coupling reagents can be employed for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by an amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. nih.gov
The general strategy involves dissolving the carboxylic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling agent and the amine. A base, typically a tertiary amine like triethylamine (B128534) or diisopropylethylamine (DIPEA), is often included to neutralize the acid formed during the reaction. organic-chemistry.org
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive (if any) | Typical Solvent | Base (if any) |
|---|---|---|---|
| DCC | HOBt | DCM, DMF | DIPEA, TEA |
| EDC | HOBt | DCM, DMF | DIPEA, TEA |
| HATU | - | DMF | DIPEA, TEA |
Esterification and Transesterification Processes
Esterification of this compound can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. byjus.comchemguide.co.ukchemicalbook.comchemguide.co.uk This is an equilibrium process, and to drive the reaction to completion, it is common to use the alcohol as the solvent or to remove the water formed during the reaction. chemguide.co.uk
Alternatively, esterification can be accomplished under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride (B1165640), which then readily reacts with an alcohol. chemicalbook.comchemguide.co.uk Reactions with acid chlorides are typically vigorous and may be performed in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct. chemicalbook.com
Transesterification, the conversion of one ester to another, is also a feasible transformation, although less common as a primary synthetic route from the carboxylic acid itself.
Reduction Reactions to Alcohol and Aldehyde Derivatives
The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. nih.govceon.rs The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. nih.govgoogle.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. google.com
The reduction proceeds via an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore further reduced to the alcohol under the reaction conditions. google.com Consequently, isolating the aldehyde derivative, 2-(2-methylpyridin-4-yl)propanal, directly from the reduction of the carboxylic acid is challenging and requires the use of specialized, less reactive hydride reagents.
Formation of Acid Halides and Anhydrides
The hydroxyl group of the carboxylic acid can be replaced by a halogen, typically chlorine, to form the corresponding acid chloride, 2-(2-methylpyridin-4-yl)propanoyl chloride. This is a crucial transformation as acid chlorides are highly reactive intermediates that can be readily converted into a variety of other functional groups, including esters and amides. chemicalbook.comchemguide.co.uk
The most common reagent for this conversion is thionyl chloride (SOCl₂). researchgate.net The reaction is often performed neat or in an inert solvent. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. nih.govnaturalproducts.net Other chlorinating agents such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be used. researchgate.net
Acid anhydrides can be formed by reacting the acid chloride with a carboxylate salt. Symmetrical anhydrides can be prepared by reacting the acid chloride with the sodium salt of this compound.
Hydrazide and Hydrazone Formation and Subsequent Transformations
The synthesis of the corresponding hydrazide, 2-(2-methylpyridin-4-yl)propanehydrazide, can be achieved from the carboxylic acid or its ester derivative. A common method involves the hydrazinolysis of the corresponding ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent. mdpi.comresearchgate.net A patent for the synthesis of the closely related 2-methyl-pyridine-4-carboxylic acid hydrazide describes reacting the methyl ester with hydrazine hydrate in methanol. mdpi.com
Alternatively, the acid chloride can be reacted with hydrazine. However, this method can be complicated by the formation of 1,2-diacylhydrazines. researchgate.net
Once formed, the hydrazide is a versatile intermediate. It can be reacted with aldehydes or ketones to form hydrazones. nih.gov These hydrazones can then undergo various cyclization reactions to form a range of heterocyclic compounds.
Reactivity at the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic character to the molecule. This allows for reactions such as N-alkylation and N-oxidation.
N-alkylation involves the reaction of the pyridine nitrogen with an alkyl halide to form a quaternary pyridinium (B92312) salt. This reaction, also known as the Menshutkin reaction, increases the positive charge on the pyridine ring, which can influence the reactivity of the rest of the molecule. The reaction is typically carried out by heating the pyridine derivative with an excess of the alkyl halide.
N-oxidation of the pyridine nitrogen can be achieved using various oxidizing agents, most commonly peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting pyridine N-oxide exhibits different electronic properties compared to the parent pyridine. The N-oxide group can activate the pyridine ring towards certain substitution reactions and can also be a protecting group or be used to direct further functionalization. For instance, the oxidation of 2-methylpyridine (B31789) to 2-methylpyridine-N-oxide is often carried out using a mixture of acetic acid and hydrogen peroxide. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(2-Methylpyridin-4-yl)propanal |
| 2-(2-Methylpyridin-4-yl)propanoyl chloride |
| 2-(2-Methylpyridin-4-yl)propanehydrazide |
| 2-methyl-pyridine-4-carboxylic acid hydrazide |
| Dicyclohexylcarbodiimide (DCC) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 1-Hydroxybenzotriazole (HOBt) |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| Triethylamine |
| Diisopropylethylamine (DIPEA) |
| Lithium aluminum hydride (LiAlH₄) |
| Sodium borohydride (NaBH₄) |
| Thionyl chloride (SOCl₂) |
| Phosphorus trichloride (PCl₃) |
| Phosphorus pentachloride (PCl₅) |
| Hydrazine hydrate |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
N-Alkylation and Quaternization Reactions
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic, allowing it to react with various alkylating agents. This reaction, known as N-alkylation, leads to the formation of quaternary pyridinium salts.
The quaternization of this compound involves the attack of the nitrogen atom on an electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. The reaction proceeds via an SN2 mechanism, resulting in the formation of a new carbon-nitrogen bond and a positive formal charge on the nitrogen atom.
The rate and success of this reaction are influenced by several factors:
Nature of the Alkylating Agent: Primary alkyl halides are typically more reactive than secondary ones due to less steric hindrance. Methyl iodide is a particularly effective reagent for such reactions.
Steric Hindrance: The presence of the methyl group at the C2 position, ortho to the nitrogen, introduces steric hindrance that can slow down the reaction compared to an unsubstituted pyridine. This effect becomes more pronounced with bulkier alkylating agents. gcwgandhinagar.com
Solvent: Polar aprotic solvents like acetonitrile (B52724) or DMF are commonly used to facilitate these types of reactions.
The resulting N-alkylated pyridinium salts exhibit altered solubility and chemical reactivity compared to the parent molecule.
| Alkylating Agent | Typical Solvent | Expected Product Class | General Observations |
|---|---|---|---|
| Methyl Iodide (CH₃I) | Acetonitrile | N-Methylpyridinium Iodide Salt | Generally high-yielding due to low steric hindrance. gcwgandhinagar.com |
| Ethyl Bromide (CH₃CH₂Br) | DMF | N-Ethylpyridinium Bromide Salt | Slightly slower reaction rates compared to methyl iodide. |
| Benzyl Bromide (C₆H₅CH₂Br) | Toluene | N-Benzylpyridinium Bromide Salt | Effective alkylating agent, reaction proceeds readily. |
N-Oxidation Processes and Their Synthetic Utility
The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine N-oxide. This transformation significantly alters the electronic properties of the ring and is a key strategy for further functionalization.
The N-oxidation of this compound is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (mCPBA). umich.edu The reaction involves the transfer of an oxygen atom to the nitrogen's lone pair.
The formation of the N-oxide has profound synthetic utility:
Activation for Electrophilic Aromatic Substitution (EAS): The N-oxide group is strongly activating and directs incoming electrophiles to the C4 (para) and C2 (ortho) positions. Since the C2 and C4 positions are already substituted in the target molecule, this enhanced reactivity could potentially facilitate substitution at the C6 position. The N-oxide can be subsequently removed by reduction (deoxygenation) using reagents like PCl₃ or zinc dust. wikipedia.org
Facilitating Nucleophilic Substitution: The N-oxide moiety enhances the reactivity of the ring towards nucleophilic attack, particularly at the C2 and C6 positions. organic-chemistry.org
Modification of Ligand Properties: The introduction of the N-oxide functionality alters the coordination properties of the molecule when used as a ligand in transition metal complexes.
Precursor for Rearrangement Reactions: Pyridine N-oxides can undergo various rearrangement reactions to produce substituted pyridines that are otherwise difficult to synthesize. For example, treatment with acetic anhydride can lead to the formation of 2-pyridones. organic-chemistry.org
| Oxidizing Agent | Typical Conditions | Key Advantages |
|---|---|---|
| Hydrogen Peroxide (H₂O₂)/ Acetic Acid | 70-80 °C | Inexpensive and readily available reagents. umich.edu |
| m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (DCM), 0 °C to RT | Mild conditions and high efficiency. umich.edu |
| Peracetic acid | Controlled temperature | A strong and effective oxidant. wikipedia.org |
Coordination Chemistry with Transition Metal Ions
This compound possesses two potential coordination sites: the pyridine nitrogen atom and the carboxylate group. This allows it to function as a versatile ligand in coordination chemistry, forming stable complexes with a variety of transition metal ions. wikipedia.orgresearchgate.net
The molecule can coordinate to a metal center in several ways:
Monodentate Ligand: Coordination can occur solely through the pyridine nitrogen, leaving the carboxylic acid group uncoordinated or involved in intermolecular interactions like hydrogen bonding.
Bidentate Chelating Ligand: The deprotonated carboxylate form of the molecule can coordinate to a metal ion through one of the oxygen atoms, while the pyridine nitrogen also binds to the same metal center. This forms a stable chelate ring, a behavior commonly observed in ligands containing both pyridine and carboxylate functionalities. nih.govresearchgate.net
Bridging Ligand: The ligand can bridge two metal centers, with the pyridine nitrogen binding to one metal and the carboxylate group coordinating to another.
The resulting coordination complexes can exhibit various geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. wikipedia.org For instance, with divalent metal ions like Cu(II), Ni(II), Co(II), and Zn(II), the formation of octahedral complexes is common, often incorporating additional ligands like water molecules to satisfy the metal's coordination sphere. nih.govresearchgate.net
| Metal Ion (M²⁺) | Potential Complex Formula | Common Geometry | Coordination Mode |
|---|---|---|---|
| Copper (II) | [Cu(L)₂(H₂O)₂] | Distorted Octahedral | Bidentate (N, O) |
| Nickel (II) | [Ni(L)₂(H₂O)₂] | Octahedral | Bidentate (N, O) |
| Cobalt (II) | [Co(L)₂(H₂O)₂] | Octahedral | Bidentate (N, O) |
| Zinc (II) | [Zn(L)₂] | Tetrahedral | Bidentate (N, O) |
Functionalization of the Pyridine Ring System
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by inductively withdrawing electron density. gcwgandhinagar.comquimicaorganica.org Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring by introducing a positive charge. quora.com
For this compound, the directing effects of the substituents must be considered:
Pyridine Nitrogen: Strongly deactivating, directs meta (to C3 and C5).
2-Methyl Group: Activating, directs ortho and para (to C3 and C6).
4-Propanoic Acid Group: Deactivating, directs meta (to C3 and C5).
Considering these combined effects, the C3 and C5 positions are the most likely sites for electrophilic attack, as they are meta to the deactivating nitrogen and propanoic acid groups, and one of them (C3) is ortho to the activating methyl group. Attack at C2, C4, or C6 is highly disfavored due to the strong deactivating effect of the nitrogen at these positions. quimicaorganica.orgquora.com Therefore, reactions like nitration or halogenation, if they proceed, would be expected to yield a mixture of 3- and 5-substituted products, likely requiring harsh reaction conditions.
As mentioned in section 3.2.2, a common strategy to overcome the low reactivity of pyridine in EAS is to first convert it to the corresponding N-oxide. The N-oxide group activates the ring, particularly at the C4 and C2/C6 positions. quimicaorganica.org For this specific molecule, N-oxidation would strongly activate the C6 position for electrophilic attack.
Nucleophilic Aromatic Substitution (NAS) Approaches
In contrast to EAS, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer-like intermediate, especially when the attack occurs at the C2, C4, or C6 positions. stackexchange.comquora.comechemi.com
For an SNAr reaction to occur, a good leaving group, such as a halide (Cl, Br, I), must be present at one of these activated positions. The parent molecule, this compound, does not have a suitable leaving group on the ring. However, if a derivative, such as 6-chloro-2-(2-methylpyridin-4-yl)propanoic acid, were used as a substrate, it would be susceptible to nucleophilic attack at the C6 position.
A wide range of nucleophiles can be employed in these reactions, including:
Alkoxides (e.g., sodium methoxide)
Amines (e.g., piperidine)
Thiolates (e.g., sodium thiophenoxide)
The reactivity order for halopyridines in SNAr reactions is generally 4-halo > 2-halo > 3-halo. chemistry-online.com The reaction is further facilitated by the presence of additional electron-withdrawing groups on the ring.
Metal-Catalyzed Coupling Reactions on the Pyridine Core
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods provide powerful tools for the functionalization of the pyridine core of this compound.
Common cross-coupling reactions applicable to pyridine systems include the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Heck (using alkenes), and Negishi (using organozinc reagents) couplings, most of which are catalyzed by palladium complexes. acs.orglibretexts.org
Direct C-H activation is a modern approach that allows for the coupling of C-H bonds without prior conversion to a halide. However, a more traditional and often more reliable method involves first introducing a halogen (e.g., Br or I) at a specific position on the pyridine ring (C3, C5, or C6) via electrophilic halogenation. This halopyridine derivative can then serve as a substrate in a cross-coupling reaction.
For instance, a 6-bromo derivative of the title compound could be coupled with various partners:
Suzuki Coupling: Reaction with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base would yield a 6-aryl substituted product.
Heck Coupling: Reaction with an alkene under palladium catalysis would introduce a vinyl group at the C6 position.
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity, especially with potentially coordinating substrates like pyridines. acs.orgnih.gov Site-selectivity in di- or poly-halogenated pyridines can often be controlled by the choice of the palladium catalyst's ligand system. nih.gov
| Reaction Type | Most Likely Position(s) | Required Conditions / Precursor | Example Reagent |
|---|---|---|---|
| Electrophilic Substitution (EAS) | C3, C5 | Harsh conditions (e.g., high temp, strong acid) | HNO₃/H₂SO₄ |
| EAS via N-Oxide | C6 | N-Oxidation followed by electrophile | 1. mCPBA; 2. HNO₃/H₂SO₄ |
| Nucleophilic Substitution (NAS) | C6 | Precursor with leaving group at C6 (e.g., 6-chloro) | Sodium Methoxide (NaOMe) |
| Suzuki Cross-Coupling | C3, C5, or C6 | Precursor with halide at target position (e.g., 6-bromo) | Phenylboronic acid, Pd(PPh₃)₄, Base |
Oxidation and Reduction Chemistry of the Pyridine Ring
The chemical reactivity of this compound is significantly influenced by the aromatic pyridine ring, which can undergo both oxidation and reduction reactions. These transformations can selectively target the nitrogen atom of the pyridine ring or involve the saturation of the aromatic system, leading to a variety of derivatives with distinct chemical properties.
Oxidation of the Pyridine Ring
The pyridine ring in this compound is susceptible to oxidation, primarily at the nitrogen atom, to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, influencing its reactivity in subsequent reactions.
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it nucleophilic and prone to oxidation. Treatment of pyridine derivatives with oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid typically yields the corresponding pyridine N-oxide. arkat-usa.org For this compound, this reaction would lead to the formation of 2-(2-Methyl-1-oxido-pyridin-1-ium-4-yl)propanoic acid.
The presence of both an electron-donating methyl group at the 2-position and an electron-withdrawing propanoic acid group at the 4-position can influence the rate and selectivity of N-oxidation. Generally, electron-donating groups enhance the nucleophilicity of the pyridine nitrogen, facilitating N-oxidation, while electron-withdrawing groups have the opposite effect. arkat-usa.org The N-oxide group, once formed, can activate the pyridine ring for further functionalization, particularly at the 2- and 4-positions. researchgate.netwikipedia.org
It is also important to consider potential side reactions, such as the oxidation of the methyl group at the 2-position to a carboxylic acid under harsh oxidation conditions. acs.orgwikipedia.orgresearchgate.net However, selective N-oxidation can typically be achieved under controlled conditions.
Table 1: Representative Conditions for Pyridine N-Oxidation
| Oxidizing Agent | Solvent | Typical Temperature | Product |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Room Temperature | 2-(2-Methyl-1-oxido-pyridin-1-ium-4-yl)propanoic acid |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70-80 °C | 2-(2-Methyl-1-oxido-pyridin-1-ium-4-yl)propanoic acid |
Reduction of the Pyridine Ring
The aromatic pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative, a transformation of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in pharmaceuticals.
Catalytic hydrogenation is a widely employed method for the reduction of pyridine rings. asianpubs.orgresearchgate.net This process typically involves the use of a metal catalyst, such as platinum, palladium, or rhodium, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and the choice of catalyst and solvent, can be optimized to achieve efficient and selective reduction.
For substrates containing a carboxylic acid group, such as this compound, direct catalytic hydrogenation can sometimes be challenging due to potential catalyst poisoning by the acidic functionality. A common strategy to circumvent this issue is to first convert the carboxylic acid to an ester. A relevant example is the reduction of 2-picoline-4-carboxylic acid, which is successfully reduced to 2-methylpiperidine-4-carboxylic acid via its ethyl ester. This process involves pressurized hydrogenation in the presence of a mixed palladium and rhodium on carbon catalyst. google.com A similar two-step approach could be applied to this compound, involving esterification followed by catalytic hydrogenation to yield the corresponding 2-(2-methylpiperidin-4-yl)propanoic acid ester, which can then be hydrolyzed back to the carboxylic acid.
The use of acidic solvents, such as glacial acetic acid, in conjunction with a platinum oxide (PtO₂) catalyst has also been shown to be effective for the hydrogenation of various substituted pyridines. asianpubs.orgresearchgate.net This method may offer a direct route for the reduction of this compound without the need for prior esterification.
Table 2: Potential Conditions for the Reduction of the Pyridine Ring
| Reduction Method | Catalyst | Solvent | Pressure | Temperature | Product |
| Catalytic Hydrogenation (of the corresponding ester) | Palladium and Rhodium on Carbon | Ethanol (B145695) | 3-5 MPa | 30-50 °C | Ethyl 2-(2-methylpiperidin-4-yl)propanoate |
| Catalytic Hydrogenation | Platinum(IV) oxide (PtO₂) | Glacial Acetic Acid | 50-70 bar | Room Temperature | 2-(2-Methylpiperidin-4-yl)propanoic acid |
Advanced Spectroscopic Elucidation of 2 2 Methylpyridin 4 Yl Propanoic Acid Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of 2-(2-Methylpyridin-4-yl)propanoic acid is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine (B92270) ring and the carboxylic acid group.
The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum. The proton at position 6 (H-6) is anticipated to be a doublet due to coupling with the proton at position 5 (H-5). Similarly, H-5 will likely appear as a doublet of doublets, coupling to both H-6 and the proton at position 3 (H-3). H-3 is expected to be a singlet or a narrowly split doublet.
The methine proton (H-α) of the propanoic acid moiety is expected to be a quartet, coupled to the three protons of the adjacent methyl group. The methyl protons (H-β) of the propanoic acid group will, in turn, appear as a doublet, coupled to the methine proton. The methyl group attached to the pyridine ring (at C-2) is expected to be a singlet, as it has no adjacent protons. The acidic proton of the carboxylic acid group will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 8.4 - 8.6 | d | 5.0 - 6.0 |
| H-5 (Pyridine) | 7.2 - 7.4 | dd | 5.0 - 6.0, 1.5 - 2.5 |
| H-3 (Pyridine) | 7.1 - 7.3 | s or d | ~1.5 - 2.5 |
| H-α (CH) | 3.7 - 3.9 | q | ~7.0 |
| Pyridine-CH₃ | 2.5 - 2.7 | s | - |
| H-β (CH₃) | 1.5 - 1.7 | d | ~7.0 |
| COOH | 10.0 - 13.0 | br s | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon of the carboxylic acid is expected to have the highest chemical shift, typically in the range of 170-180 ppm. The carbons of the pyridine ring will appear in the aromatic region (120-160 ppm), with their specific shifts influenced by the positions of the nitrogen atom and the substituents. The methine carbon (C-α) and the two methyl carbons will have chemical shifts in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 175 - 180 |
| C-2 (Pyridine) | 158 - 162 |
| C-6 (Pyridine) | 148 - 152 |
| C-4 (Pyridine) | 145 - 149 |
| C-3 (Pyridine) | 122 - 126 |
| C-5 (Pyridine) | 120 - 124 |
| C-α (CH) | 40 - 45 |
| Pyridine-CH₃ | 20 - 25 |
| C-β (CH₃) | 15 - 20 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. Key expected correlations include the cross-peak between the methine proton (H-α) and the methyl protons (H-β) of the propanoic acid moiety, as well as correlations between the adjacent protons on the pyridine ring (H-5 and H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively assign the signals for each CH, CH₂, and CH₃ group. For instance, the signal for H-α would correlate with the signal for C-α.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, a correlation between the pyridine-CH₃ protons and C-2 of the pyridine ring would be expected. Also, correlations from H-α to the carbonyl carbon and to C-4 of the pyridine ring would confirm the connectivity of the propanoic acid side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignments, a NOESY experiment can be employed. It shows correlations between protons that are close in space, even if they are not directly bonded. In the case of this compound, NOESY could help to understand the preferred conformation of the propanoic acid side chain relative to the pyridine ring.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) for Exact Mass Determination
HRESI-MS is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound. For this compound (molecular formula C₉H₁₁NO₂), the expected exact mass can be calculated. In positive ion mode, the protonated molecule [M+H]⁺ would be observed.
Calculated Exact Mass for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₉H₁₂NO₂⁺ | 166.0863 |
| [M+Na]⁺ | C₉H₁₁NNaO₂⁺ | 188.0682 |
The high resolution of the mass spectrometer allows for the determination of the elemental composition from the measured exact mass, which provides strong evidence for the chemical formula of the compound.
Fragmentation Pathway Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable information for structural confirmation.
A likely fragmentation pathway for the [M+H]⁺ ion of this compound would involve the loss of the carboxylic acid group as CO₂ and H₂O. Another common fragmentation would be the cleavage of the bond between the α-carbon and the pyridine ring.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 120.0808 | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ |
| 106.0651 | Loss of the propanoic acid side chain |
By comparing the observed fragmentation pattern with the predicted pathways for the proposed structure, the identity of this compound can be confidently confirmed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features: a carboxylic acid group, a pyridine ring, and alkyl groups.
While specific experimental data for this compound is not publicly available, a predictive analysis based on characteristic group frequencies can be made. The most notable feature would be the broad absorption band of the O-H stretch of the carboxylic acid, typically observed in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carbonyl group in the carboxylic acid would give rise to a strong, sharp peak around 1725-1700 cm⁻¹.
The presence of the pyridine ring would be indicated by C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ range. Additionally, C-H stretching vibrations of the methyl group and the pyridine ring would appear around 3000-2850 cm⁻¹.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong, Sharp |
| Pyridine Ring | C=C, C=N Stretch | 1600-1450 | Medium to Strong |
| Alkyl (CH₃, CH) | C-H Stretch | 3000-2850 | Medium |
| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |
| Carboxylic Acid | O-H Bend | 1440-1395 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum would be dominated by the electronic transitions associated with the pyridine ring, which contains π-electrons.
Aromatic systems like pyridine typically exhibit π → π* transitions, which are expected to occur at wavelengths below 300 nm. The presence of the methyl and propanoic acid substituents on the pyridine ring may cause a slight shift in the absorption maxima (λmax) compared to unsubstituted pyridine. The carboxylic acid group itself has a weaker n → π* transition associated with the carbonyl group, which is often observed at longer wavelengths but with a much lower intensity and can be obscured by the stronger π → π* transitions of the aromatic ring.
Without experimental data, a precise λmax cannot be stated. However, it is anticipated that the primary absorption bands would be in the UV region, characteristic of substituted pyridine compounds.
Table 2: Anticipated Electronic Transitions for this compound
| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |
| Pyridine Ring | π → π | < 300 |
| Carbonyl Group | n → π | > 300 (low intensity) |
X-ray Crystallography for Single Crystal Structural Determination
As no published crystal structure for this compound is available, a detailed discussion of its specific crystallographic parameters is not possible.
Crystal Packing and Intermolecular Interactions
A hypothetical crystal structure of this compound would likely be stabilized by a network of intermolecular hydrogen bonds. The carboxylic acid functional group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This would likely lead to the formation of dimeric structures, where two molecules are held together by a pair of O-H···O hydrogen bonds, a common motif in crystalline carboxylic acids.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions.
For this compound, the Hirshfeld surface would be expected to show prominent red regions corresponding to the O-H···O hydrogen bonds. The 2D fingerprint plot, which is a histogram of the internal (di) and external (de) distances from the surface to the nearest atoms, would provide a quantitative summary of the different types of intermolecular contacts. The fingerprint plot for this compound would likely be dominated by spikes corresponding to O···H/H···O contacts, indicative of the strong hydrogen bonding. Other significant contributions would be expected from H···H, C···H/H···C, and N···H/H···N contacts, reflecting the van der Waals forces and weaker interactions involving the pyridine ring and alkyl groups.
Computational and Theoretical Studies on 2 2 Methylpyridin 4 Yl Propanoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods calculate the electronic structure of a molecule to determine its properties. mdpi.com This approach is used to predict a wide range of characteristics, from molecular geometry to spectroscopic behavior, by approximating the solution to the Schrödinger equation.
A primary application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of its atoms that corresponds to the lowest energy state. For a flexible molecule like 2-(2-Methylpyridin-4-yl)propanoic acid, multiple conformations may exist due to rotation around single bonds. DFT calculations can identify the most stable conformer and the energy differences between various spatial arrangements. mdpi.com This information is crucial for understanding how the molecule will behave and interact with its environment.
The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These parameters are essential for building accurate molecular models for further computational studies.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT) This table presents hypothetical data representative of what a DFT calculation would yield.
| Parameter | Bond/Atoms Involved | Calculated Value |
| Bond Lengths | ||
| C(pyridine)-C(propanoic) | 1.52 Å | |
| C(propanoic)-COOH | 1.51 Å | |
| C=O (carbonyl) | 1.22 Å | |
| O-H (hydroxyl) | 0.97 Å | |
| Bond Angles | ||
| C(pyridine)-C(propanoic)-C(COOH) | 110.5° | |
| C(propanoic)-C(carbonyl)-O(hydroxyl) | 122.0° | |
| Dihedral Angle | ||
| C(pyridine)-C(pyridine)-C(propanoic)-C(COOH) | 45.3° |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are often referred to as the frontier orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. nih.gov Analysis of the distribution of these orbitals on the molecule can identify the most probable sites for electrophilic and nucleophilic attack. mdpi.comijcce.ac.ir
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data representative of what a DFT calculation would yield.
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | -6.85 |
| LUMO Energy (ELUMO) | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
DFT calculations can accurately predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with the peaks observed in experimental infrared (IR) and Raman spectra. This computational analysis is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. Each calculated frequency can be assigned to a specific vibrational mode, providing a detailed understanding of the molecule's dynamics.
Table 3: Illustrative Predicted Vibrational Frequencies for this compound This table presents hypothetical data representative of what a DFT calculation would yield.
| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) |
| O-H Stretch | Carboxylic Acid | 3550 |
| C-H Stretch | Aromatic (Pyridine) | 3080 |
| C-H Stretch | Aliphatic (Methyl/Propanoic) | 2975 |
| C=O Stretch | Carboxylic Acid | 1730 |
| C=C/C=N Stretch | Pyridine (B92270) Ring | 1605, 1550 |
| C-O Stretch | Carboxylic Acid | 1250 |
Molecular Dynamics Simulations and Conformational Sampling
While quantum chemical calculations provide a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insight into conformational changes and molecular flexibility in various environments, such as in aqueous solution. mdpi.comnih.gov
For this compound, MD simulations can be used to sample its vast conformational space, revealing how the molecule flexes, rotates, and interacts with solvent molecules. semanticscholar.orgmdpi.com This is particularly important for understanding how the molecule might adapt its shape upon approaching a biological target, a process that is often critical for its function.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that correlate variations in chemical structure with changes in activity. mdpi.com
A QSAR study on this compound would involve synthesizing and testing a series of related analogs with modifications at different positions (e.g., on the pyridine ring or the propanoic acid side chain). nih.govmdpi.com By analyzing how these structural changes affect a measured biological endpoint, a predictive model can be built. These models are powerful tools for designing new compounds with potentially improved potency and selectivity.
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule, typically a protein. nih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor recognition. researchgate.netmdpi.com
To perform a docking study with this compound, a three-dimensional structure of a relevant protein target is required. The docking algorithm then samples numerous possible binding poses of the ligand within the protein's active site, scoring each pose based on factors like electrostatic and van der Waals interactions. scienceopen.comresearchgate.net The results can highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents hypothetical data representative of what a molecular docking simulation would yield.
| Parameter | Result |
| Binding Affinity (Docking Score) | -7.8 kcal/mol |
| Key Interacting Residues | Lys72, Glu91, Leu135, Asp184 |
| Types of Interactions | Hydrogen Bond: Carboxylate with Lys72Ionic Bond: Pyridine Nitrogen with Asp184Hydrophobic Interaction: Methyl group with Leu135 |
Emerging Applications and Advanced Research Directions of 2 2 Methylpyridin 4 Yl Propanoic Acid Derivatives
Design and Synthesis of Novel Ligands for Coordination Chemistry
The pyridine (B92270) nitrogen and the carboxylic acid group of 2-(2-methylpyridin-4-yl)propanoic acid make it an excellent candidate for the design and synthesis of novel ligands for coordination chemistry. These ligands can chelate to metal ions, forming stable complexes with a wide range of potential applications.
Complexation with Transition Metals and Lanthanides
Derivatives of this compound can be readily synthesized to act as versatile ligands for a variety of transition metals and lanthanides. The lone pair of electrons on the pyridine nitrogen atom and the deprotonated carboxylate group can coordinate with metal ions, forming stable chelate rings. The synthesis of such ligands often involves standard amidation or esterification reactions to modify the carboxylic acid group, thereby tuning the steric and electronic properties of the resulting ligand.
The coordination behavior of related pyridine-carboxylic acid ligands has been extensively studied. For instance, the coordination of transition metals with ligands containing a pyridine and a carboxylic acid moiety has been shown to result in the formation of mononuclear, binuclear, or polynuclear complexes, depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. These complexes can exhibit a range of coordination geometries, including octahedral, tetrahedral, and square planar.
Similarly, lanthanide ions, with their large ionic radii and flexible coordination numbers, can form complexes with derivatives of this compound. The resulting lanthanide complexes are of particular interest due to their unique photophysical and magnetic properties, which can be exploited in areas such as bioimaging, sensing, and materials science.
Applications in Homogeneous and Heterogeneous Catalysis
Metal complexes derived from this compound and its derivatives hold significant promise as catalysts in both homogeneous and heterogeneous systems. The pyridine moiety can act as a spectator ligand, modulating the electronic properties of the metal center and influencing its catalytic activity. The carboxylic acid group, on the other hand, can be used to anchor the complex to a solid support, facilitating catalyst recovery and reuse in heterogeneous catalysis.
While specific catalytic applications of complexes derived directly from this compound are not yet widely reported, the broader class of pyridine-carboxylate metal complexes has demonstrated activity in a variety of catalytic transformations. These include oxidation, reduction, and carbon-carbon bond-forming reactions. The ability to fine-tune the ligand structure by modifying the this compound backbone allows for the systematic optimization of catalyst performance for specific applications.
Development of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The bifunctional nature of this compound makes it an attractive building block for the construction of novel MOFs. The pyridine nitrogen can coordinate to one metal center, while the carboxylate group can bind to another, leading to the formation of extended three-dimensional networks.
The structure and properties of the resulting MOFs can be tailored by varying the metal ion, the reaction conditions, and by introducing additional functional groups onto the this compound scaffold. These materials can exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage and separation, catalysis, and sensing. While specific MOFs based on this compound are still emerging, the principles of MOF design using similar pyridine-dicarboxylic acid linkers are well-established, suggesting a promising future for this class of compounds in the development of advanced functional materials.
Scaffold in Contemporary Medicinal Chemistry Research
The this compound scaffold is a valuable starting point for the design and synthesis of new therapeutic agents. Its structural features allow for the introduction of various pharmacophoric groups, enabling the optimization of biological activity and pharmacokinetic properties.
Development of Enzyme Inhibitors (e.g., Urease Inhibitors)
Enzyme inhibitors are crucial in the treatment of many diseases. Derivatives of this compound have been explored as potential inhibitors of various enzymes, with a particular focus on urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is implicated in the pathogenesis of diseases caused by Helicobacter pylori, such as gastritis and peptic ulcers, as well as in the formation of infection-induced urinary stones.
The development of urease inhibitors is an active area of research. While studies specifically on this compound derivatives are limited, related pyridine carboxamide derivatives have shown significant urease inhibitory activity. For example, a series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated for their anti-urease activity. mdpi.com Several of these compounds exhibited potent inhibition, with IC50 values in the low micromolar range. mdpi.com
The general synthetic approach to such inhibitors involves the conversion of the carboxylic acid group of a pyridine-containing acid into an amide or a related functional group. This can be achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with a suitable amine. The resulting derivatives can then be screened for their ability to inhibit the target enzyme.
| Compound Type | Example | Urease Inhibitory Activity (IC50 µM) | Reference |
| Pyridine Carboxamide Derivative | 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide | 1.07 ± 0.043 | mdpi.com |
| Pyridine Carboxamide Derivative | pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 | mdpi.com |
| Hydrazide-Hydrazone Derivative of a Propanoic Acid | (E)-N'-(2,3-dihydroxybenzylidene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide | 18.92 ± 0.61 | mdpi.comnih.gov |
| Standard Inhibitor | Thiourea | 21.14 ± 0.42 | nih.gov |
Exploration as Building Blocks for Bioactive Molecules
The this compound scaffold can be utilized as a versatile building block for the synthesis of more complex bioactive molecules. The pyridine ring and the propanoic acid side chain provide multiple points for chemical modification, allowing for the creation of a diverse library of compounds for biological screening.
The synthesis of such molecules often involves multi-step reaction sequences. For instance, the carboxylic acid functionality can be used as a handle to introduce other molecular fragments via amide bond formation or other coupling reactions. The pyridine ring can be functionalized through various reactions, such as electrophilic aromatic substitution or cross-coupling reactions, to introduce additional substituents that can enhance biological activity or modulate physicochemical properties.
While the direct use of this compound as a building block for currently marketed drugs is not established, the broader class of pyridine and propanoic acid derivatives is well-represented in pharmaceuticals. For example, many non-steroidal anti-inflammatory drugs (NSAIDs) contain a propanoic acid moiety. This precedent highlights the potential of the this compound scaffold in the discovery of new therapeutic agents.
Design of Targeted Chemical Probes
The pyridine nucleus is a prominent scaffold in medicinal chemistry, valued for its presence in numerous biologically active compounds and its ability to interact with various biological targets. rsc.orgnih.govnih.gov This makes derivatives of this compound intriguing candidates for the development of targeted chemical probes. These probes are essential tools for studying biological systems, enabling the visualization, quantification, and manipulation of specific molecules within a complex cellular environment.
The design of such probes would leverage the inherent properties of the pyridine ring and the carboxylic acid group. The pyridine moiety can participate in a range of intermolecular interactions, including hydrogen bonding, pi-stacking, and metal coordination, which are crucial for binding to target proteins. nih.gov The propanoic acid group provides a versatile handle for chemical modification, allowing for the attachment of reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels.
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Functional Group | Position of Modification | Reporter Group Attachment | Potential Biological Target Interaction |
| Carboxylic Acid | Propanoic acid chain | Fluorophores, Biotin, Photoaffinity labels | Can be modified to mimic natural ligands |
| Pyridine Ring | Methyl group or ring carbons | Not typical for reporter attachment | Pi-stacking, hydrogen bonding, metal coordination with target biomolecules |
| Pyridine Nitrogen | Pyridine ring | Not typical for reporter attachment | Hydrogen bonding, coordination to metal ions in metalloenzymes |
Future research in this area will likely focus on synthesizing a library of derivatives where the core structure of this compound is systematically modified. These derivatives would then be screened against various biological targets, such as enzymes or receptors, to identify compounds with high affinity and selectivity. The most promising candidates could then be further developed into sophisticated chemical probes to elucidate complex biological pathways and accelerate drug discovery efforts. nih.gov
Potential in Agrochemicals and Crop Protection Research
The demand for new and effective agrochemicals is constantly growing due to the need to ensure food security for a rising global population. expertmarketresearch.com Pyridine and its derivatives have a long-standing history in the agrochemical industry, forming the basis for many successful herbicides, fungicides, and insecticides. expertmarketresearch.comresearchgate.netchempanda.com The structural features of this compound suggest that its derivatives could also possess valuable properties for crop protection.
The pyridine ring is a key component in a number of commercial pesticides. expertmarketresearch.com The specific substitution pattern of a methyl group at the 2-position and a propanoic acid at the 4-position could lead to novel modes of action or improved efficacy against resistant pests and weeds. The carboxylic acid functionality, in particular, is a common feature in many herbicides, as it can mimic natural plant hormones, leading to uncontrolled growth and eventual death of the target weed.
Table 2: Examples of Pyridine Derivatives in Agrochemicals and Their Mode of Action
| Compound Class | Example | Application | General Mode of Action |
| Pyridine Carboxylic Acids | Picloram, Clopyralid | Herbicides | Auxin mimics, disrupting plant growth |
| Pyridyl Ethers | Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor |
| Chloronicotinyls | Imidacloprid | Insecticide | Nicotinic acetylcholine (B1216132) receptor (nAChR) agonist |
| Pyridinamines | Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation |
Research in this area would involve the synthesis and screening of a diverse range of this compound derivatives for their herbicidal, fungicidal, and insecticidal activities. Promising lead compounds could then be optimized to enhance their potency, selectivity, and environmental safety profile. The exploration of this chemical space could lead to the discovery of new agrochemicals that are essential for sustainable agriculture.
Material Science Applications
The unique chemical structure of this compound also makes it a promising building block for the creation of novel functional materials. The combination of a rigid, aromatic pyridine ring and a flexible propanoic acid group offers opportunities for designing polymers and other materials with tailored properties.
Integration into Polymeric Materials
The carboxylic acid group of this compound can be readily polymerized through condensation reactions to form polyesters or polyamides. The incorporation of the methylpyridine unit into the polymer backbone would introduce specific properties, such as thermal stability, altered solubility, and the ability to coordinate with metal ions. These features could be exploited in the development of specialty polymers for a range of applications, including high-performance plastics, coatings, and membranes. rsc.org
The synthesis of functional polymers is a key area of materials science, and the versatility of the pyridine and carboxylic acid groups allows for a high degree of control over the final properties of the material. nih.govmdpi.com
Applications in Responsive Materials
"Smart" or "responsive" materials, which can change their properties in response to external stimuli such as pH, temperature, or light, are of great interest for applications in areas like drug delivery, sensors, and actuators. The pyridine nitrogen in the this compound structure is basic and can be protonated at low pH. This property could be harnessed to create pH-responsive polymers and hydrogels.
For instance, a polymer containing this moiety might be soluble at low pH due to the positive charge on the protonated pyridine ring, but become insoluble at higher pH as the pyridine is deprotonated. This pH-dependent solubility could be used to design systems for the controlled release of encapsulated molecules.
Table 3: Potential Stimuli-Responsive Behavior of Materials Incorporating this compound
| Stimulus | Responsive Moiety | Potential Change in Material Property | Potential Application |
| pH | Pyridine Nitrogen | Solubility, Swelling/Shrinking (in hydrogels) | Drug delivery, Sensors |
| Metal Ions | Pyridine Nitrogen | Cross-linking, Color change | Self-healing materials, Catalysis |
| Temperature | Polymer Backbone (with appropriate co-monomers) | Phase transition, Conformational change | Thermoresponsive surfaces, Smart textiles |
Future Perspectives and Unexplored Research Avenues
The exploration of this compound and its derivatives is still in its early stages, and many potential research avenues remain unexplored. The foundational knowledge of pyridine chemistry suggests a wealth of opportunities for innovation. researchgate.netnih.gov
Future research could focus on several key areas:
Catalysis: The pyridine moiety is a well-known ligand in coordination chemistry. Derivatives of this compound could be used to synthesize novel catalysts for a variety of organic transformations.
Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and pi-stacking makes it an interesting building block for the construction of self-assembling supramolecular structures with unique functions.
Pharmacology: Beyond chemical probes, the pyridine scaffold is a cornerstone of many pharmaceuticals. nih.govnih.gov A thorough investigation of the pharmacological properties of this compound derivatives could uncover new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
